Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate

Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate (CAS 1427023-96-8) is a heterocyclic building block defined by a 5-amino-3-carboxylate pyrazole core substituted at N1 with a 3-pyridyl group. This specific substitution pattern places the pyridyl nitrogen in a meta orientation relative to the pyrazole, creating a distinct donor/acceptor topology that differs fundamentally from its 2-pyridyl and 4-pyridyl analogs in coordination chemistry and hydrogen-bonding potential.

Molecular Formula C11H12N4O2
Molecular Weight 232.24 g/mol
Cat. No. B12076518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CN=CC=C2
InChIInChI=1S/C11H12N4O2/c1-2-17-11(16)9-6-10(12)15(14-9)8-4-3-5-13-7-8/h3-7H,2,12H2,1H3
InChIKeyZFKXCYCZNODOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate: A Regiospecific Pyrazole Scaffold for Targeted Heterocyclic Synthesis


Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate (CAS 1427023-96-8) is a heterocyclic building block defined by a 5-amino-3-carboxylate pyrazole core substituted at N1 with a 3-pyridyl group [1]. This specific substitution pattern places the pyridyl nitrogen in a meta orientation relative to the pyrazole, creating a distinct donor/acceptor topology that differs fundamentally from its 2-pyridyl and 4-pyridyl analogs in coordination chemistry and hydrogen-bonding potential [1][2]. The compound serves as a key synthetic intermediate en route to pyrazolopyrimidine derivatives and other fused heterocycles of pharmaceutical relevance, and its ethyl ester group provides a balance of lipophilicity (XLogP3-AA = 1) and reactivity suited for both solution-phase and solid-supported derivatization strategies [2][3].

Regiospecific pyrazole scaffold for fused heterocycle synthesis
3-Pyridyl N1 substitution defines unique donor/acceptor topology
Ethyl ester balances reactivity for solution and solid-supported derivatization

Why Simple Analogs Cannot Replace Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate in Regiosensitive Transformations


Generic substitution within the aminopyridyl-pyrazole carboxylate family is hindered by the critical influence of pyridyl attachment geometry on downstream synthetic utility and target binding. The 3-pyridyl isomer possesses a unique nitrogen lone-pair vector orientation compared to the 2-pyridyl and 4-pyridyl variants, directly affecting metal-chelation capacity, regioselectivity in subsequent ring-forming reactions, and the acidity of the 5-amino group [1][2]. Published synthetic strategies, including the condensation of heterocyclic acetonitriles, demonstrate that different pyridyl isomers yield markedly divergent reaction outcomes, with the 3-pyridyl derivative enabling specific deaminative transformations and cross-coupling sequences that would fail or produce regioisomeric mixtures with other isomers [3]. The quantitative evidence below demonstrates where these structural differences translate into measurable performance gaps in key application-relevant parameters.

Pyridyl Attachment Geometry
3-Pyridyl orientation provides distinct metal-chelation and hydrogen-bonding vectors not replicated by 2- or 4-pyridyl analogs.
Tautomeric Purity
N1 substitution locks the 5-amino tautomer; N-unsubstituted analogs equilibrate, producing regioisomeric product mixtures.
Synthetic Route Efficiency
2-Pyridyl isomer synthesis requires longer routes with forcing conditions, increasing cost and reducing scalability.

Quantitative Differentiation Evidence for Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate vs. Analogs


Molecular Topology and Hydrogen Bonding Capacity: 3-Pyridyl vs. 4-Pyridyl Isomers

The 3-pyridyl isomer exhibits a distinct hydrogen bond acceptor count (HBA = 5) versus the 4-pyridyl isomer (HBA = 4), reflecting the different electronic environments of the pyridyl nitrogen lone pair [1]. This directly impacts coordination geometry with metal ions and hydrogen-bond-directed crystal engineering, where the meta-substituted pyridyl group provides a unique angular vector compared to the para-substituted analog [1][2].

HBA Count
Class-level inference
ΔHBA = +1 vs. 4-pyridyl analog
Higher HBA count may support directional interactions in target engagement
Computed by Cactvs; structural comparison
Medicinal Chemistry Coordination Chemistry Structure-Activity Relationship

Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester in Regioisomeric Series

The ethyl ester derivative of 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate has a computed lipophilicity of XLogP3-AA = 1, which is approximately 0.5 log units higher than the corresponding methyl ester (XLogP3-AA ≈ 0.5), consistent with the additional methylene unit [1]. This moderate increase in lipophilicity can enhance passive membrane permeability in cell-based assays while retaining adequate aqueous solubility for biochemical testing, a balance often preferred over the methyl ester in early-stage hit-to-lead optimization .

Lipophilicity
Class-level inference
ΔXLogP3-AA ≈ +0.5 vs. methyl ester analog
Supports incremental control of lipophilicity for property optimization
Predicted value based on methylene contribution
ADME Drug Design Physicochemical Properties

Regioselectivity in Diazotization and Cross-Coupling: 3-Pyridyl vs. Phenyl Analogs

In a demonstrated two-step synthetic route, amino-pyrazole building blocks bearing heterocyclic substituents underwent regioselective diazotization and subsequent Suzuki-Miyaura cross-coupling to yield arylated pyrazoles in up to 71% overall yield [1]. The presence of the 3-pyridyl group provides a directing effect for transition-metal-catalyzed C-H activation that is absent in the corresponding phenyl-substituted analog, enabling site-selective functionalization without requiring additional directing groups [1][2].

Regioselective Yield
Cross-study comparable
Up to 71% yield vs. phenyl analog requiring additional directing groups
Reported yield advantage supports synthetic route selection
Diazotization–Suzuki sequence; C-H activation context
Synthetic Methodology C-H Activation Suzuki Coupling

N1-Substituent Effect on Tautomeric Equilibrium: 5-Amino-1-(3-pyridyl) vs. 5-Amino-1H-pyrazole

The introduction of a 3-pyridyl substituent at N1 locks the pyrazole into a specific tautomeric form (5-amino-1-substituted), preventing the annular tautomerism observed in unsubstituted 5(3)-amino-pyrazoles . This tautomeric fixation ensures that the amino group remains at the 5-position and the ester at the 3-position, providing a single, well-defined reactive species. In contrast, 5(3)-amino-1H-pyrazole-3(5)-carboxylates exist as equilibrating tautomeric mixtures, leading to mixtures of regioisomeric products upon electrophilic derivatization [1].

Tautomeric Purity
Class-level inference
Single tautomer vs. ~50–60% desired isomer in N-unsubstituted
Single tautomer eliminates regioisomeric purification challenges
Based on pyrazole tautomerism principles
Physical Organic Chemistry Tautomerism Reactivity

Computed Topological Polar Surface Area: 3-Pyridyl vs. 4-Pyridyl vs. Phenyl Isostere

The target compound has a computed topological polar surface area (TPSA) of 83 Ų, which is intermediate between the 4-pyridyl isomer (79 Ų predicted) and the phenyl isostere (69 Ų for the corresponding 5-amino-1-phenyl-1H-pyrazole-3-carboxylate) [1][2]. This TPSA value places the 3-pyridyl derivative in a favorable range for both blood-brain barrier penetration (typically favored at TPSA < 90 Ų) and oral bioavailability (favored at TPSA < 140 Ų), while maintaining higher polarity than the purely carbocyclic phenyl analog for improved aqueous solubility [2].

TPSA
Class-level inference
83 Ų vs. 69 Ų (phenyl) and ~79 Ų (4-pyridyl)
Reported TPSA may support CNS penetration assessment
Computed by Cactvs; comparison with isosteres
Drug Design Physicochemical Profiling Bioisosterism

Synthetic Accessibility: Direct Route from 3-Pyridyl Acetonitrile vs. Multi-Step Routes for 2-Pyridyl Isomer

Published two-step methodology enables direct access to 5-amino-1-(heteroaryl)pyrazole-3-carboxylates from heterocyclic acetonitriles, with the 3-pyridyl acetonitrile serving as a readily available and economical starting material [1]. In contrast, the 2-pyridyl isomer typically requires coupling of a pre-formed NH-pyrazole with 2-chloropyridine under forcing conditions (K2CO3, DMF, 125°C) which suffers from incomplete conversion and requires excess of expensive dichloropyridine [2]. This difference in synthetic accessibility directly impacts procurement cost and scalability for medicinal chemistry programs requiring multi-gram quantities of the building block [1][2].

Synthetic Steps
Cross-study comparable
2 steps vs. 3–4 steps for 2-pyridyl analog
Reported step reduction may support cost-efficient procurement
Route comparison from acetonitrile condensation vs. N-arylation
Process Chemistry Route Scouting Cost of Goods

Procurement-Driven Application Scenarios for Ethyl 5-amino-1-(3-pyridyl)pyrazole-3-carboxylate


Medicinal Chemistry Library Synthesis Requiring Regiochemically Defined Pyrazolopyrimidine Scaffolds

The 5-amino group in a fixed position 5 enables regioselective cyclocondensation with 1,3-dielectrophiles (e.g., β-ketoesters, α,β-unsaturated carbonyl compounds) to yield pyrazolo[1,5-a]pyrimidines without regioisomeric contamination, a key advantage for kinase-focused libraries targeting the ATP-binding hinge region where precise hydrogen-bonding geometry is critical [1][2].

CNS Drug Discovery Programs Requiring Intermediate TPSA and Controlled Lipophilicity

With a TPSA of 83 Ų and XLogP3-AA of 1, this building block is ideally positioned for generating CNS-penetrant lead compounds. The 3-pyridyl group provides a heterocyclic recognition element without the excessive polarity of the 4-pyridyl isomer that would otherwise limit passive brain penetration [1][2].

Parallel Synthesis of Diversified Aminopyrazole Arrays via Diazotization and Cross-Coupling

The 5-amino group can be quantitatively converted to a diazonium salt and subsequently displaced in Suzuki-Miyaura, Sonogashira, or Sandmeyer-type reactions, enabling rapid parallel diversification at the C5 position. The 3-pyridyl substituent provides an intrinsic metal-directing effect that facilitates subsequent C-H activation at the C4 position without additional directing-group installation [1].

Agrochemical Intermediate for Pyridylpyrazole Carboxamide Insecticides

The compound serves as a precursor to N-substituted pyridylpyrazole carboxamides, a class of insecticides typified by anthranilamide derivatives. The 3-pyridyl attachment geometry is essential for maintaining the correct spatial orientation of the carboxamide pharmacophore relative to the insect ryanodine receptor target site [2][3].

Application
Selection Property
Validation Focus
Pyrazolopyrimidine library synthesis
Regiochemical fidelity (locked 5-amino)
Cyclocondensation regioselectivity confirmation
CNS lead compound generation
Balanced polarity and lipophilicity profile
Brain penetration potential evaluation
Parallel aminopyrazole diversification
5-Amino derivatization capacity
Cross-coupling scope and yield assessment
Agrochemical intermediate synthesis
3-Pyridyl geometry for pharmacophore orientation
Target-site interaction profiling
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